(10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA

ELOVL5 Fatty Acid Elongation Substrate Specificity

This (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA is the authentic ELOVL5 condensation product of arachidonoyl-CoA + malonyl-CoA—the rate-limiting β-keto intermediate in adrenic acid (C22:4) and DHA biosynthesis. Unlike generic saturated or monounsaturated acyl-CoAs, this polyunsaturated C22:4 3-oxo-CoA matches the strict substrate specificity of ELOVL5/2 and shows distinct peroxisomal β-oxidation kinetics. Essential as an LC-MS/MS reference standard (unique InChIKey) and as the native substrate for 3-ketoacyl-CoA reductase (KAR) and 3-oxoacyl-CoA thiolase kinetic assays. Avoid analog substitution—only this defined intermediate ensures physiologically relevant enzyme data and accurate lipidomics quantification.

Molecular Formula C43H68N7O18P3S
Molecular Weight 1096.0 g/mol
Cat. No. B15600421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA
Molecular FormulaC43H68N7O18P3S
Molecular Weight1096.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,14-15,29-30,32,36-38,42,54-55H,4,7,10,13,16-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b6-5-,9-8-,12-11-,15-14-/t32-,36-,37-,38+,42-/m1/s1
InChIKeyMUBUSEARPWRSQN-BUSXXEPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA? A Defined 3-Oxo Polyunsaturated Fatty Acyl-CoA Intermediate for Lipid Metabolism Research


(10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA is a specific, chemically defined 3-oxo (β-keto) polyunsaturated very-long-chain fatty acyl-CoA intermediate. It is formally derived from the condensation of the thiol group of coenzyme A with (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoic acid [1]. In mammalian systems, this compound is directly produced by the enzyme elongation of very long chain fatty acids protein 5 (ELOVL5), which catalyzes the rate-limiting condensation of arachidonoyl-CoA (C20:4) with malonyl-CoA, serving as a key biosynthetic precursor to docosatetraenoyl-CoA (adrenic acid) and, ultimately, docosahexaenoic acid (DHA) [2].

Why Generic Substitution of (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA is Not Possible for Accurate Metabolic Studies


This compound cannot be generically substituted by other long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs) due to its highly specific enzyme interactions defined by chain length, degree of unsaturation, and the position of the 3-oxo group. The ELOVL family of elongases exhibits strict substrate selectivity; for instance, while ELOVL1, -3, and -6 prefer saturated acyl-CoAs, the biosynthesis of (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA is exclusively mediated by ELOVL5 (and to some extent ELOVL2), which preferentially acts on polyunsaturated C20 substrates like arachidonoyl-CoA [1]. Furthermore, downstream metabolism through beta-oxidation pathways shows significant kinetic differences between saturated and polyunsaturated acyl-CoAs, as well as between different chain lengths, meaning that substituting a C20 or C22:5 analog will yield different reaction rates and product profiles [2]. Using an incorrect analog risks misrepresenting the true biological flux and enzyme kinetics.

Quantitative Evidence Guide for (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA: Validated Differentiators for Scientific Selection


Distinct Substrate Preference for ELOVL5 in Polyunsaturated Fatty Acid Elongation

Unlike saturated fatty acyl-CoAs or those with different unsaturation patterns, the precursor of (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA, arachidonoyl-CoA (C20:4 n-6), is a specific substrate for the elongase ELOVL5. This enzyme demonstrates a marked preference for polyunsaturated substrates, particularly C18 and C20 polyunsaturated acyl-CoAs, in contrast to ELOVL1, -3, and -6, which preferentially elongate saturated fatty acyl-CoAs [1]. This specificity ensures that the production of this intermediate is a defined step in the biosynthesis of very-long-chain PUFAs like DHA, and not a general elongation of saturated chains.

ELOVL5 Fatty Acid Elongation Substrate Specificity Polyunsaturated Fatty Acid

Kinetic Advantage of Docosatetraenoyl-CoA in Peroxisomal β-Oxidation Over Saturated Analogs

In studies of peroxisomal beta-oxidation, the related polyunsaturated acyl-CoA docosa-7,10,13,16-tetraenoyl-CoA demonstrates a significantly higher maximum reaction velocity (Vmax) compared to the standard saturated reference compound, palmitoyl-CoA. This indicates that peroxisomes have an optimal specificity for long-chain polyunsaturated substrates [1]. The 3-oxo intermediate is the direct product of the first step in this pathway.

Peroxisomal β-Oxidation Enzyme Kinetics Vmax Docosatetraenoyl-CoA

Defined Isomeric Form for Precise Chemical and Biological Identity

The compound (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA represents a single, well-defined stereoisomer with a unique InChIKey (MUBUSEARPWRSQN-BUSXXEPMSA-N) and specific double bond geometry (all-Z) [1]. This contrasts with a mixture of isomers or a different positional isomer like (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA, which has a distinct InChIKey (VMAJWSSWCPBIJY-KPOVBLHLSA-N) [2]. The difference in the position of the double bond system (starting at C10 vs. C7) can significantly impact its interaction with biological membranes and enzymes. For instance, the (7Z,10Z,13Z,16Z) isomer is the common product of arachidonoyl-CoA elongation, while the (10Z,13Z,16Z,19Z) isomer may represent a distinct metabolic branch point or analytical standard.

Chemical Identity Isomer Purity Analytical Standard

Key Research and Industrial Applications for (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA


Investigating the Rate-Limiting Step of Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) Biosynthesis

As a direct product of the ELOVL5-catalyzed condensation of arachidonoyl-CoA with malonyl-CoA, this compound is the ideal substrate to study the subsequent, rate-limiting reduction step catalyzed by 3-ketoacyl-CoA reductase (KAR) in the elongation cycle. This application is directly supported by its defined enzymatic pathway and the unique specificity of ELOVL5 for polyunsaturated substrates [1].

Serving as a Defined Analytical Standard for Mass Spectrometry (MS) Lipidomics and Metabolomics

The compound's unique molecular structure, defined by a specific InChIKey, makes it an essential reference standard for the accurate identification and quantification of this transient β-keto intermediate in complex biological matrices using LC-MS/MS or other lipidomics workflows [1].

Studying Peroxisomal Beta-Oxidation Kinetics of Polyunsaturated Substrates

Given that its non-oxo counterpart, docosatetraenoyl-CoA, shows a significantly higher Vmax in peroxisomal beta-oxidation compared to saturated fatty acyl-CoAs, the 3-oxo derivative is a critical tool for studying the chain-shortening and degradation pathways specific to polyunsaturated VLCFAs [1]. It can be used in assays to determine the kinetic parameters of key enzymes like 3-oxoacyl-CoA thiolase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (10Z,13Z,16Z,19Z)-3-oxodocosatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.